Phenylacetyl isocyanate

概要

説明

Phenylacetyl isocyanate (PAIC) is a chemical compound that has been widely used in scientific research for its unique properties. PAIC is a reactive isocyanate that can be used as a building block in the synthesis of various organic compounds. In

科学的研究の応用

Hydrolysis Studies

Phenylacetyl isocyanate has been used in the study of hydrolysis reactions. The hydrolysis of N-(phenylacetyl)glycyl-d-valine, an acyclic penicillin G analogue, was observed at different pH levels. This research provides insights into the reaction mechanisms and kinetics under varying pH conditions, contributing to a better understanding of peptide bond hydrolysis and its application in synthetic chemistry (Smith & Hansen, 1998).

Enzymatic Peptide Synthesis

Penicillin acylase from E. coli can catalyze the introduction and removal of the phenylacetyl group. This has significant implications in enzymatic peptide synthesis, as phenylacetyl derivatives of amino acids and peptides can be effectively used in protease-catalyzed peptide bond formation. This application holds promise for improving synthetic methodologies in peptide chemistry (Didziapetris et al., 1991).

Polymer Synthesis

This compound is instrumental in polymer chemistry, especially in the synthesis of polyurethanes and polyureas. Studies on the Lossen reaction of N-acetoxy amide (AA) as a latent isocyanato group reveal its potential applications in creating AA-containing compounds and polymers. This research is pivotal for developing new materials with diverse industrial applications, ranging from coatings to adhesives (Ghosh, 2017).

Catalysis Studies

In the field of catalysis, the reaction between phenyl isocyanate and n-butanol has been examined to understand the effects of various catalysts on isocyanate reactions. This research is crucial for optimizing industrial processes involving isocyanates, impacting the production of numerous chemical products (Wong & Frisch, 1986).

Chemical Sensitization

Phenyl isocyanate has been identified as a potent chemical sensitizer. Understanding its sensitization potential is vital for ensuring safe handling and usage in industrial and research settings. This insight is particularly relevant for occupational health and safety in environments where isocyanates are prevalent (Karol & Kramarik, 1996).

Methodological Developments

A novel method for generating phenyl isocyanates from anilines using oxalyl chloride has been reported. This offers a convenient and efficient approach for synthesizing phenyl isocyanates, which can be leveraged in various synthetic applications, demonstrating the continuous evolution of methodologies in organic synthesis (Oh, Spoors, & Goodman, 2004).

作用機序

Target of Action

Phenylacetyl isocyanate, like other isocyanates, is a reactive chemical that exhibits strong chemical reactivity due to the N=C=O group which contains two double bonds . The primary targets of isocyanates are molecules with active hydrogen atoms, such as alcohols, phenols, and amines . These compounds can react with isocyanates to form carbamates and ureas .

Biochemical Pathways

It’s known that isocyanates are involved in the production of polyurethanes, which are useful polymers in a large variety of technical and consumer products .

Pharmacokinetics

The principles of pharmacokinetics apply to all drugs and chemicals, including this compound . These principles include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of a compound like this compound would depend on these factors, as well as its chemical properties and the route of administration .

Result of Action

The result of the action of this compound depends on its reaction with its targets. For example, it can react with alcohols to form carbamates, or with amines to form ureas . These reactions can have various molecular and cellular effects, depending on the specific targets and the resulting compounds.

Action Environment

The action of this compound, like other isocyanates, can be influenced by environmental factors. For example, isocyanates are reactive chemicals that can be handled without problems in manufacturing or technical environments . They can react with water, which can affect their action, efficacy, and stability .

Safety and Hazards

Isocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . Direct skin contact can also cause marked inflammation . Workers potentially exposed to isocyanates who experience persistent or recurring eye irritation, nasal congestion, dry or sore throat, cold-like symptoms, cough, shortness of breath, wheezing, or chest tightness should see a physician knowledgeable in work-related health problems .

生化学分析

Biochemical Properties

Phenylacetyl isocyanate participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of isocyanate compounds directly from biomass

Cellular Effects

For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isocyanates can react with amines to give ureas . Similarly, they react with alcohols to form carbamates . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Biological monitoring has been used to assess exposure to isocyanates and the efficacy of control measures .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it is known that phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

It is known that the transport of isocyanates and their intermediates is an important aspect of their biochemical activity .

Subcellular Localization

The localization of proteins and other biomolecules within cells can have significant effects on their activity and function .

特性

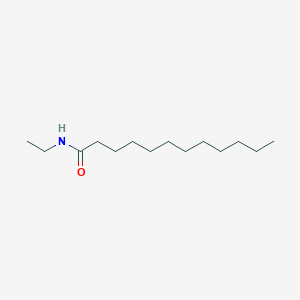

IUPAC Name |

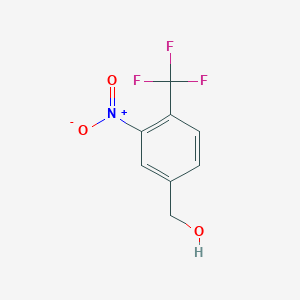

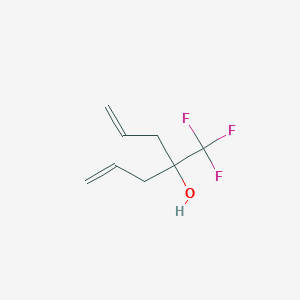

2-phenylacetyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUNIMBRXGDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

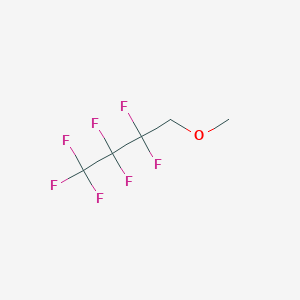

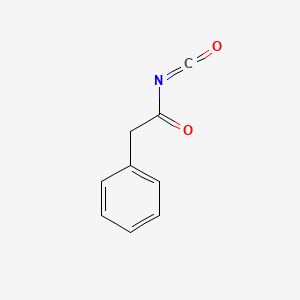

C1=CC=C(C=C1)CC(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482835 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4461-27-2 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)

![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)